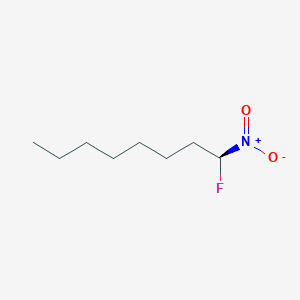
1-Fluoro-1-nitrooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1-nitrooctane is an organic compound characterized by the presence of both a fluorine atom and a nitro group attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-1-nitrooctane can be synthesized through the nitration of 1-fluorooctane. The nitration process typically involves the reaction of 1-fluorooctane with a nitrating agent such as silver nitrite (AgNO2) in an appropriate solvent like diethyl ether (Et2O) at room temperature. The reaction proceeds via the displacement of the halide by the nitrite ion, resulting in the formation of the nitroalkane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale nitration of fluorinated hydrocarbons using similar nitrating agents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-1-nitrooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Silver nitrite (AgNO2) in diethyl ether (Et2O) at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of different nitroalkanes or other substituted derivatives.
Reduction: Formation of 1-fluoro-1-aminooctane.
Oxidation: Formation of nitroalkenes or other oxidized products.
Scientific Research Applications
1-Fluoro-1-nitrooctane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Potential use in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Exploration of its derivatives for pharmaceutical applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 1-Fluoro-1-nitrooctane involves its reactivity due to the presence of both the fluorine atom and the nitro group. The fluorine atom can influence the compound’s electronic properties, making it more reactive towards nucleophiles. The nitro group, being an electron-withdrawing group, can stabilize intermediates in various reactions, facilitating processes such as nucleophilic substitution and radical reactions .
Comparison with Similar Compounds
1-Fluorooctane: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Nitrooctane: Lacks the fluorine atom, which affects its electronic properties and reactivity.
1-Fluoro-1-nitrobutane: A shorter chain analog with similar functional groups but different physical properties.
Uniqueness: 1-Fluoro-1-nitrooctane is unique due to the simultaneous presence of both a fluorine atom and a nitro group on the same carbon chain. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(1S)-1-fluoro-1-nitrooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-2-3-4-5-6-7-8(9)10(11)12/h8H,2-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDCNDDTGWJOMB-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC([N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H]([N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)
![1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)
![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)

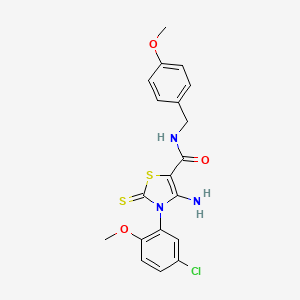
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide](/img/structure/B3007716.png)
![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)
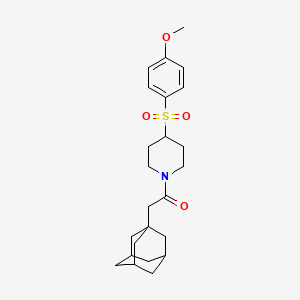
![2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)
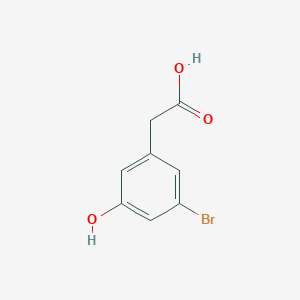
![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)
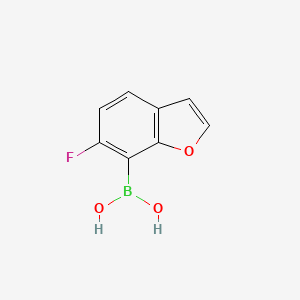
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)
![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)
